Tolterodine fumarate
Overview
Description
Preparation Methods
Tolterodine fumarate can be synthesized through a series of chemical reactions. One common method involves the reaction of 3,4-dihydro-6-methyl-4-phenyl-2H-benzopyran-2-one with diisopropylamine in the presence of a palladium catalyst . The resulting product is then treated with fumaric acid to form this compound . Industrial production methods often involve optimizing reaction conditions such as temperature, pressure, and solvent choice to maximize yield and purity .
Chemical Reactions Analysis
Tolterodine fumarate undergoes several types of chemical reactions, including oxidation and N-dealkylation . Common reagents used in these reactions include cytochrome P450 enzymes, which facilitate the oxidation of tolterodine to form 5-hydroxymethyltolterodine . The major products formed from these reactions are 5-hydroxymethyltolterodine and N-dealkyltolterodine .
Scientific Research Applications
Tolterodine fumarate has a wide range of scientific research applications. In medicine, it is used to study the treatment of overactive bladder and related urinary disorders . In chemistry, it serves as a model compound for studying muscarinic receptor antagonists . Additionally, this compound is used in pharmacokinetic studies to understand its metabolism and distribution in the body .
Mechanism of Action
Tolterodine fumarate exerts its effects by selectively targeting and blocking muscarinic receptors, particularly the M2 and M3 subtypes, which are predominantly found in the bladder . By inhibiting these receptors, this compound reduces the bladder’s responsiveness to acetylcholine, leading to decreased involuntary contractions of the detrusor muscle . This action helps alleviate symptoms of urgency, frequency, and incontinence associated with overactive bladder .
Comparison with Similar Compounds
Tolterodine fumarate is often compared with other antimuscarinic drugs such as oxybutynin, solifenacin, and darifenacin . While all these compounds work by inhibiting muscarinic receptors, this compound is noted for its better tolerability and reduced side effects . For instance, it has a lower incidence of dry mouth and constipation compared to oxybutynin . Other similar compounds include fesoterodine and imidafenacin .
Properties
IUPAC Name |
(E)-but-2-enedioic acid;2-[(1R)-3-[di(propan-2-yl)amino]-1-phenylpropyl]-4-methylphenol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H31NO.C4H4O4/c1-16(2)23(17(3)4)14-13-20(19-9-7-6-8-10-19)21-15-18(5)11-12-22(21)24;5-3(6)1-2-4(7)8/h6-12,15-17,20,24H,13-14H2,1-5H3;1-2H,(H,5,6)(H,7,8)/b;2-1+/t20-;/m1./s1 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HKTZTYRSKPLEIQ-BOQYJDHWSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=CC(=O)O)C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC(=C(C=C1)O)[C@H](CCN(C(C)C)C(C)C)C2=CC=CC=C2.C(=C/C(=O)O)\C(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H35NO5 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
615254-93-8 | |
Record name | Tolterodine fumarate | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0615254938 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | TOLTERODINE FUMARATE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/HH7RXJ4PW1 | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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